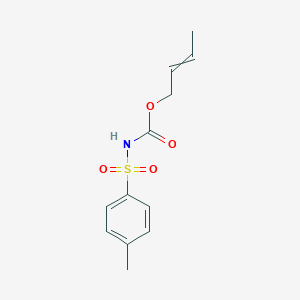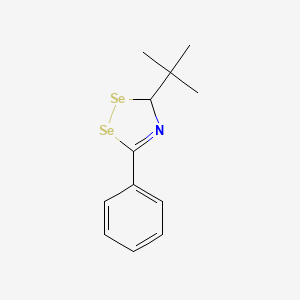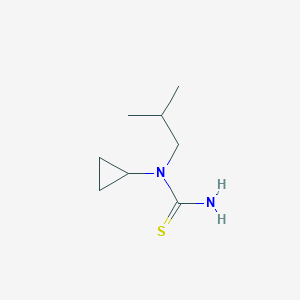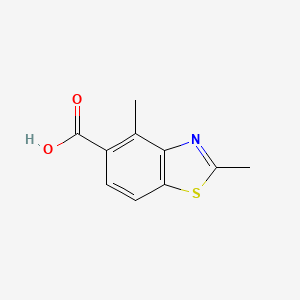![molecular formula C10H23NO3 B12583144 N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine CAS No. 602261-73-4](/img/structure/B12583144.png)
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine is a chemical compound with the molecular formula C7H17NO3. . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine typically involves the reaction of ethylamine with tri(ethylene glycol) methyl ether. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as water, DMSO, DMF, or DCM, and the reaction is typically performed at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and the product is often purified using techniques such as ultrafiltration or size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .
Scientific Research Applications
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the synthesis of biologically active compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine include:
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A compound with similar ethoxy groups but different substitution patterns.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: A compound with azido groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
602261-73-4 |
|---|---|
Molecular Formula |
C10H23NO3 |
Molecular Weight |
205.29 g/mol |
IUPAC Name |
N-ethyl-N-[2-(2-methoxyethoxy)ethoxymethyl]ethanamine |
InChI |
InChI=1S/C10H23NO3/c1-4-11(5-2)10-14-9-8-13-7-6-12-3/h4-10H2,1-3H3 |
InChI Key |
LGIBSIGZLQUJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)



![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)

![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)


![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
